molecular formula C16H12Cl2N2O4S B1192705 eEF2K-IN-21I

eEF2K-IN-21I

Cat. No.: B1192705
M. Wt: 399.24
InChI Key: VNOIISWSHOWBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

eEF2K-IN-21I is an eEF2K inhibitor, inducing significant apoptosis through classical apoptotic pathways.

Scientific Research Applications

Role in Cancer Therapy

eEF2K (eukaryotic elongation factor 2 kinase) is identified as a potential target for cancer treatment. Inhibitors of eEF2K, such as eEF2K-IN-21I, play a crucial role in the development of cancer chemotherapies. eEF2K regulates various cancer-related processes including cell cycle, autophagy, apoptosis, angiogenesis, invasion, and metastasis. Its expression is elevated in many cancer cells, aiding their survival under harsh microenvironment conditions like hypoxia and nutrient depletion (Zhang et al., 2021).

Inhibitors as Molecular Targets

Research highlights the significance of eEF2K in various cancers, including breast, pancreatic, and lung cancers. The overexpression of eEF2K is linked with poor patient survival. This makes this compound and similar compounds highly relevant for targeted cancer therapy. Novel inhibitors like this compound have been investigated for their ability to inhibit eEF2K activity in cancer cells, leading to the suppression of tumor growth and progression (Karakas & Ozpolat, 2020).

Application in Targeted Therapeutics

New derivatives and compounds have been synthesized and evaluated for their eEF2K inhibitory activity. For instance, etodolac derivatives have been explored for their potential in targeted cancer therapy, particularly in triple-negative breast cancer (TNBC), showcasing the therapeutic relevance of eEF2K inhibitors like this compound (Onder et al., 2022).

Potential in Lung Cancer Treatment

In lung cancer, eEF2K inhibitors have been shown to inhibit cell proliferation and affect the efficacy of other cancer treatments. The specific mechanisms through which eEF2K influences cancer cell biology, such as by interacting with other proteins, underline its potential as a target for lung cancer therapy (Xiao et al., 2020).

Role in Atherosclerosis

Beyond cancer, eEF2K also plays a role in chronic inflammatory diseases like atherosclerosis. Inhibiting eEF2K reduces foam cell formation in macrophages, a key process in atherosclerosis development. This suggests a potential therapeutic application of eEF2K inhibitors in treating such conditions (Fernando et al., 2022).

Properties

Molecular Formula

C16H12Cl2N2O4S

Molecular Weight

399.24

IUPAC Name

3-((4-Cyanophenyl)sulfonamido)-3-(2,4-dichlorophenyl)propanoic acid

InChI

InChI=1S/C16H12Cl2N2O4S/c17-11-3-6-13(14(18)7-11)15(8-16(21)22)20-25(23,24)12-4-1-10(9-19)2-5-12/h1-7,15,20H,8H2,(H,21,22)

InChI Key

VNOIISWSHOWBRB-UHFFFAOYSA-N

SMILES

O=C(O)CC(NS(=O)(C1=CC=C(C#N)C=C1)=O)C2=CC=C(Cl)C=C2Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

eEF2KIN-21I;  eEF2K-IN21I;  eEF2K IN 21I;  eEF2K-IN-21I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
eEF2K-IN-21I
Reactant of Route 2
Reactant of Route 2
eEF2K-IN-21I
Reactant of Route 3
Reactant of Route 3
eEF2K-IN-21I
Reactant of Route 4
eEF2K-IN-21I
Reactant of Route 5
Reactant of Route 5
eEF2K-IN-21I
Reactant of Route 6
eEF2K-IN-21I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.